molecular formula C10H12FN B12952758 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-7-methyl-

1H-Inden-1-amine, 5-fluoro-2,3-dihydro-7-methyl-

Cat. No.: B12952758
M. Wt: 165.21 g/mol
InChI Key: PMLQYFOBALBJKD-UHFFFAOYSA-N
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Description

1H-Inden-1-amine, 5-fluoro-2,3-dihydro-7-methyl- is a compound belonging to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-7-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2,3-dihydro-1H-indene and 7-methyl-1H-indene.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-7-methyl- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-7-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Inden-1-amine, 5-fluoro-2,3-dihydro-7-methyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-7-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

  • 1H-Inden-1-amine, 2,3-dihydro-
  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 1H-Inden-1-one, 5-fluoro-2,3-dihydro-

Comparison: Compared to similar compounds, 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-7-methyl- stands out due to its unique combination of structural features, such as the presence of a fluorine atom and a methyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

5-fluoro-7-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12FN/c1-6-4-8(11)5-7-2-3-9(12)10(6)7/h4-5,9H,2-3,12H2,1H3

InChI Key

PMLQYFOBALBJKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(CC2)N)F

Origin of Product

United States

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